![molecular formula C26H24O2 B14419664 2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione CAS No. 82929-01-9](/img/structure/B14419664.png)
2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a biphenyl group and an indene-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione typically involves a multi-step process. One common method includes the coupling of biphenyl derivatives with indene-dione precursors under controlled conditions. The reaction often requires the use of catalysts such as copper chloride (CuCl) and reagents like isopropyl nitrite for diazotization . The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with a similar biphenyl structure but lacking the indene-dione moiety.
Indene: Contains the indene structure but without the biphenyl group.
Fluorene: Similar in structure but with a different arrangement of aromatic rings.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione is unique due to the combination of the biphenyl and indene-dione structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
82929-01-9 |
|---|---|
Molecular Formula |
C26H24O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-pentyl-2-(4-phenylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C26H24O2/c1-2-3-9-18-26(24(27)22-12-7-8-13-23(22)25(26)28)21-16-14-20(15-17-21)19-10-5-4-6-11-19/h4-8,10-17H,2-3,9,18H2,1H3 |
InChI Key |
QDKWJZKMFIWCAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


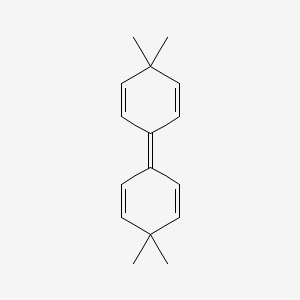
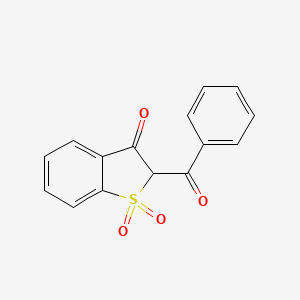
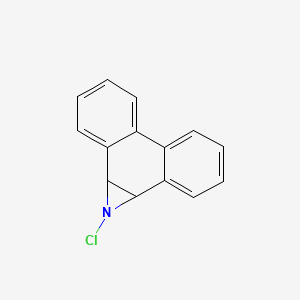




![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
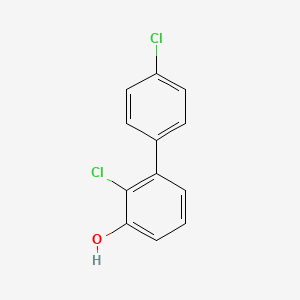
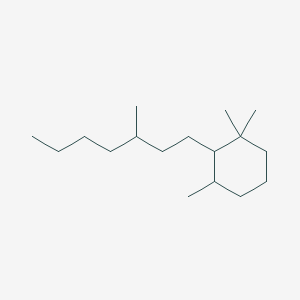
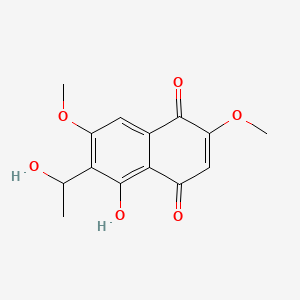
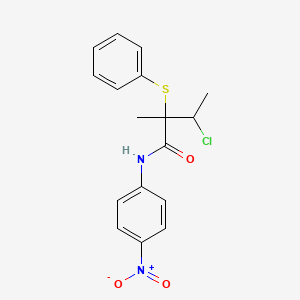
![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
